![molecular formula C39H74O3Si2 B15197490 6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol
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Overview
Description
The compound “(6R)-6-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)-2-Methylheptan-2-ol” is a complex organic molecule with multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexylidene ring, the introduction of tert-butyldimethylsilyloxy groups, and the construction of the octahydro-1H-inden-1-yl moiety. Each step would require specific reagents and conditions, such as:
Cyclohexylidene formation: This step might involve a Diels-Alder reaction or other cycloaddition reactions.
Introduction of tert-butyldimethylsilyloxy groups: This could be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Construction of the octahydro-1H-inden-1-yl moiety: This might involve hydrogenation reactions and stereoselective synthesis techniques.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds and carbonyl groups can be reduced using hydrogenation or hydride donors like sodium borohydride (NaBH4).
Substitution: The tert-butyldimethylsilyloxy groups can be replaced with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium catalyst, NaBH4, or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would yield a fully saturated hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be explored as a potential drug candidate. Its unique structure might interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure might impart unique properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it might interact with cell membranes or other cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)-2-Methylheptan-2-ol: This compound is unique due to its specific stereochemistry and functional groups.
Other similar compounds: Compounds with similar structures might include other cyclohexylidene derivatives or molecules with tert-butyldimethylsilyloxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This makes it a valuable molecule for studying structure-activity relationships and developing new synthetic methodologies.
Properties
Molecular Formula |
C39H74O3Si2 |
---|---|
Molecular Weight |
647.2 g/mol |
IUPAC Name |
6-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C39H74O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h21,28,30,32-35,40H,2,16-20,22-27H2,1,3-15H3 |
InChI Key |
IEBYGWUFYYXFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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